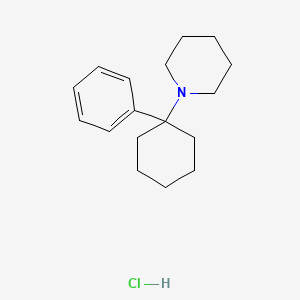

Phencyclidine hydrochloride

概要

説明

フェンシクリジンは、フェニルシクロヘキシルピペリジンとしても知られており、1950年代に開発された解離性麻酔薬です。精神を変える作用で知られており、医療目的とレクリエーション目的の両方で使用されてきました。医療的には、当初は全身麻酔薬として使用されていましたが、深刻な副作用が認められたため使用が中止されました。

準備方法

フェンシクリジンは、さまざまな方法で合成することができます。一般的な合成経路の1つは、1-フェニルシクロヘキサノールとアジ化ナトリウムを反応させてアジド基を導入する方法です。 次に、水素化リチウムアルミニウムで還元して1-フェニルシクロヘキサンを生成し、これをグルタル酸無水物と反応させてカルボキシル基を含むハプテンを得ます 。工業生産方法は、同様のステップを踏みますが、大規模生産に最適化されています。

化学反応の分析

1.2.2 Enamine Route

Grignard Displacement

-

Critical Step : Phenyl magnesium bromide attacks the nitrile carbon in PCC, displacing the piperidine moiety .

-

Side Reaction : Phenyl lithium adds to the nitrile instead of displacing it, requiring strict reagent control .

Alkylation for N-Substituted Analogs

-

Monoalkylation :

-

Dialkylation :

| Derivative Type | Method | Yield |

|---|---|---|

| N-Methyl | Formylation + LiAlH₄ reduction | Moderate |

| N,N-Dimethyl | Reductive methylation | High |

Toxic Byproducts

-

Unreacted PCC (1-Piperidinocyclohexanecarbonitrile) :

Quaternary Salt Formation

Reaction Conditions and Optimization

-

Solvents : White gasoline preferred over ether for cost and volatility .

-

Catalysts : Anhydrous HBr or p-toluenesulfonic acid in enamine route .

-

Scale : Typically 3–5 moles per batch, limited by piperidine availability .

| Optimization Factor | Impact on Yield |

|---|---|

| Grignard Excess | Increases yield up to 65% |

| Solvent Purity | Reduces side reactions |

科学的研究の応用

Treatment of Acute Organophosphorus Poisoning

Penehyclidine hydrochloride (PHC), a derivative of PCP, has been used as an anticholinergic agent in treating acute organophosphorus pesticide poisoning (AOPP). A meta-analysis indicated that PHC may offer advantages over traditional treatments like atropine, particularly in improving patient outcomes by reducing mortality rates and enhancing recovery times . The study analyzed randomized controlled trials to evaluate the efficacy and safety of PHC compared to atropine, highlighting its potential as a first-line treatment in emergency settings.

Neurological and Psychiatric Research

PCP has been extensively studied for its psychotomimetic effects, which mimic symptoms of schizophrenia. Research indicates that PCP administration can induce profound behavioral changes in chronic schizophrenic patients, exacerbating symptoms such as thought disorders and affective disturbances . These findings have led to the use of PCP as a chemical model for studying schizophrenia, providing insights into the underlying neurobiological mechanisms of the disorder.

Behavioral Studies

Repeated treatment with PCP has been shown to induce negative symptom-like behaviors in animal models, such as prolonged immobility during forced swimming tests, which is indicative of avolition—a core negative symptom of schizophrenia . The involvement of serotonergic and dopaminergic systems has been hypothesized to mediate these effects, suggesting that PCP could serve as a valuable tool for investigating the neurochemical pathways involved in schizophrenia .

Neurophysiological Effects

Studies have demonstrated that PCP administration leads to significant alterations in electroencephalographic (EEG) patterns, similar to those observed in schizophrenia patients. Specifically, PCP-induced changes include increased theta activity and decreased alpha rhythms, which may reflect disruptions in thalamocortical pathways . These neurophysiological markers provide critical insights into the brain's functioning during psychotic episodes and may inform future therapeutic strategies.

Intoxication Cases

Clinical case reports have documented severe intoxication due to PCP, highlighting its potential risks when abused. Symptoms of overdose include seizures, agitation, and respiratory depression . In one notable case series from the 1970s, PCP was implicated in a significant proportion of drug overdoses at a major medical center, underscoring its prevalence as a substance of abuse . These cases illustrate the need for effective management strategies for intoxication and the importance of understanding PCP's pharmacological profile.

Summary Table of Applications

作用機序

フェンシクリジンは、主にニューロンの樹状突起に見られるイオンチャネル型受容体であるNMDA受容体を阻害することで作用します 。 フェンシクリジンは、イオンチャネル内の部位に結合することで、細胞への正イオンの流入をブロックし、脱分極を阻害し、神経系の認知機能やその他の機能を阻害します 。このメカニズムが、麻酔効果と幻覚作用の原因となっています。

類似の化合物との比較

フェンシクリジンは、ケタミンやデキストロメトルファンなどの他の解離性麻酔薬に似ています。 フェンシクリジンと同様に、ケタミンもNMDA受容体拮抗薬であり、同様の解離効果を生み出します 。ケタミンは、より安全なプロファイルであるとされており、現在も医療目的で使用されています。 鎮咳薬によく含まれるデキストロメトルファンは、NMDA受容体に作用しますが、フェンシクリジンと比較してはるかに作用が弱いです 。

結論

フェンシクリジンは、複雑な薬理学的プロファイルと、科学研究における幅広い応用を持つ化合物です。乱用の可能性があるにもかかわらず、中枢神経系の研究や、新しい治療薬の開発において、重要なツールとして使用されています。

ご不明な点がありましたら、お気軽にお問い合わせください。

類似化合物との比較

Phencyclidine is similar to other dissociative anesthetics such as ketamine and dextromethorphan. Like phencyclidine, ketamine is also an NMDA receptor antagonist and produces similar dissociative effects . ketamine is considered to have a safer profile and is still used medically. Dextromethorphan, commonly found in cough syrups, also acts on the NMDA receptor but has a much milder effect compared to phencyclidine .

Conclusion

Phencyclidine is a compound with a complex pharmacological profile and a range of applications in scientific research. Despite its potential for abuse, it remains an important tool for studying the central nervous system and developing new therapeutic agents.

If you have any more questions or need further details, feel free to ask!

生物活性

Phencyclidine hydrochloride (PCP) is a dissociative anesthetic known for its complex pharmacological effects, primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article delves into the biological activity of PCP, including its mechanisms of action, pharmacokinetics, and associated clinical effects, supported by research findings and data tables.

PCP exerts its primary effects through the inhibition of NMDA receptors, which are crucial for excitatory neurotransmission in the central nervous system (CNS). The binding site for PCP is located within the ion channel of the NMDA receptor. When PCP binds to this site, it prevents the influx of calcium ions that is normally triggered by excitatory neurotransmitters like glutamate and glycine. This blockade results in anesthesia and analgesia without significant cardiorespiratory depression .

Key Mechanisms:

- NMDA Receptor Antagonism: PCP binds to the PCP site on NMDA receptors, inhibiting their function.

- Sigma Receptor Agonism: PCP also interacts with sigma receptors, contributing to its psychoactive effects .

- Dopaminergic and Serotonergic Effects: At moderate doses, PCP inhibits the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft .

Pharmacokinetics

PCP is both water and lipid-soluble, allowing rapid distribution throughout the body. Its pharmacokinetic profile is characterized by:

- Metabolism: Approximately 90% of PCP undergoes first-pass metabolism in the liver via oxidative hydroxylation. The primary metabolites include PCHP, PPC, and PCAA .

- Elimination Half-Life: The elimination half-life ranges from 7 to 46 hours, depending on individual metabolic rates .

- Onset of Action: The onset varies by administration route; effects are felt within 2–5 minutes when smoked but may take 15–60 minutes when ingested orally .

Clinical Effects and Case Studies

PCP's effects can be categorized into two contrasting phases: CNS depression and stimulation. Clinically, it can induce hallucinations, altered perception of reality, and dissociative states. It has been implicated in various psychiatric conditions due to its NMDA antagonism.

Notable Findings:

- A study involving rats demonstrated that PCP administration resulted in impaired GABAergic transmission in the prefrontal cortex, suggesting a potential model for understanding schizophrenia .

- Another investigation highlighted that PCP could enhance dopamine production while inhibiting its reuptake at moderate doses, leading to psychostimulant-like effects .

Data Table: Pharmacological Profile

| Property | Value |

|---|---|

| Molecular Weight | 279.85 g/mol |

| Chemical Formula | C₁₇H₂₅N·HCl |

| Onset of Action | 2–5 min (inhalation) |

| Elimination Half-Life | 7–46 hours |

| Primary Metabolites | PCHP, PPC, PCAA |

| Binding Affinity (NMDA) | K_i = 59 nM |

特性

CAS番号 |

956-90-1 |

|---|---|

分子式 |

C17H25N |

分子量 |

243.4 g/mol |

IUPAC名 |

1-(1-phenylcyclohexyl)piperidine |

InChI |

InChI=1S/C17H25N/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2 |

InChIキー |

JTJMJGYZQZDUJJ-UHFFFAOYSA-N |

不純物 |

Ether, cyclohexanol, isopropyl alcohol, ammonium chloride or hydroxide, and phenyllithium or phenylmagnesium halide may appear in the final product of phencyclidine synthesis ... 1-Piperidinocyclohexanecarbonitrile /PCC/ is a synthetic intermediate that has contaminated some batches of phencyclidine. The purity of phencyclidine sold as "angel dust" is high (80%-100%) compared with the surreptitious presence of phencyclidine (range, 10% to 30%). |

SMILES |

C1CCC(CC1)(C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |

正規SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3 |

沸点 |

BP: 136 °C at 1.0 mm Hg |

Color/Form |

White, crystalline powder On the street may contain a number of contaminants causing the color to range from tan to brown with a consistency ranging from powder to a gummy mass Colorless crystals White crystalline powde |

melting_point |

46.5 °C |

関連するCAS |

2981-31-9 (hydrobromide) 77-10-1 (hydrochloride) 77-10-1 (Parent) |

溶解性 |

Soluble in ethanol |

同義語 |

1-(1-Phenylcyclohexyl)piperidine Angel Dust CL 395 CL-395 CL395 Dust, Angel GP 121 GP-121 GP121 Phencyclidine Phencyclidine Hydrobromide Phencyclidine Hydrochloride Sernyl Serylan |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。